molecular formula C24H16ClFN2O2S B2811493 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902294-23-9

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2811493
CAS No.: 902294-23-9
M. Wt: 450.91
InChI Key: HPMVVWHQCYUHSP-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 3-chloro-4-fluorophenyl and 3-methylbenzyl groups through various substitution reactions. Common reagents used in these steps include halogenating agents, coupling reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or thienopyrimidine moieties.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the structural features that could interact with biological targets.

Medicine

Medicinal chemistry applications could include the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases, leveraging the compound’s potential bioactivity.

Industry

Industrial applications might involve the use of this compound in the development of specialty chemicals, agrochemicals, or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Other compounds in this class may share similar structural features and biological activities.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups often exhibit unique chemical and biological properties.

    Chlorophenyl Derivatives: Chlorophenyl groups can influence the reactivity and bioactivity of compounds.

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

902294-23-9

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.91

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(3-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c1-14-5-4-6-15(11-14)13-27-21-17-7-2-3-8-20(17)31-22(21)23(29)28(24(27)30)16-9-10-19(26)18(25)12-16/h2-12H,13H2,1H3

InChI Key

HPMVVWHQCYUHSP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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